3-(Furan-3-amido)thiophen-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

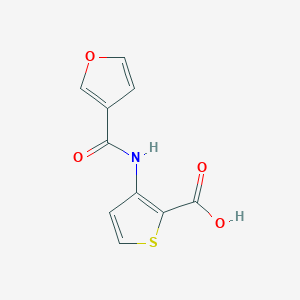

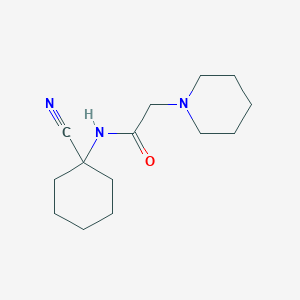

“3-(Furan-3-amido)thiophene-2-carboxylic acid” is a compound that contains both furan and thiophene rings. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Furan is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains an amide group and a carboxylic acid group .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product, which yields the corresponding carboxylic acid upon subsequent oxidation .Molecular Structure Analysis

The molecular structure of “3-(Furan-3-amido)thiophene-2-carboxylic acid” is complex due to the presence of both furan and thiophene rings, along with an amide group and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Thiophene-2-carboxylic acid has also been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis

Thiophene-2-carboxylic acid, a related compound, is a white solid with a melting point of 125–127 °C . It has a molar mass of 128.15 g·mol−1 . The physical and chemical properties of “3-(Furan-3-amido)thiophene-2-carboxylic acid” would be influenced by the presence of the furan ring, the amide group, and the carboxylic acid group.Wissenschaftliche Forschungsanwendungen

- Furanderivate, einschließlich derer, die Thiophen-Substrukturen enthalten, haben aufgrund ihrer antibakteriellen Eigenschaften Aufmerksamkeit erregt . Forscher haben die Synthese neuer Furanderivate erforscht, um der mikrobiellen Resistenz entgegenzuwirken.

- Thiophenderivate sind in der Polymerwissenschaft unerlässlich. Forscher haben sie zur Herstellung leitfähiger Polymere verwendet, wie z. B. Poly(2-Methylbut-2-enylthiophen-3-carboxylat) .

- Einige Furanderivate zeigen entzündungshemmende Eigenschaften . Forscher könnten untersuchen, ob 3-(Furan-3-amido)thiophen-2-carbonsäure diese Eigenschaft teilt.

- Kupfer(I)thiophen-2-carboxylat dient als Katalysator für Ullmann-Kupplungsreaktionen . Die Untersuchung der katalytischen Eigenschaften von this compound könnte wertvoll sein.

Antibakterielle Aktivität

Polymersynthese

Entzündungshemmende Mittel

Katalyse und Ullmann-Kupplung

Biologische Aktivität über Antibakterielle hinaus

Zukünftige Richtungen

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “3-(Furan-3-amido)thiophene-2-carboxylic acid” and similar compounds could be promising structures in the development of more potent pharmaceutical agents in the future .

Wirkmechanismus

Target of Action

The primary target of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxic conditions .

Mode of Action

3-(Furan-3-amido)thiophene-2-carboxylic acid acts by inhibiting FIH-1 . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate the transcription of a series of anti-hypoxic proteins . The activation of these proteins helps protect cells during exposure to hypoxic conditions .

Biochemical Pathways

The inhibition of FIH-1 by 3-(Furan-3-amido)thiophene-2-carboxylic acid affects the HIF pathway . This pathway is responsible for the cellular response to hypoxic conditions. By inhibiting FIH-1, 3-(Furan-3-amido)thiophene-2-carboxylic acid allows for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins .

Result of Action

The result of the action of 3-(Furan-3-amido)thiophene-2-carboxylic acid is the induction of a series of anti-hypoxic proteins . These proteins help protect cells during exposure to hypoxic conditions, thereby enhancing cell survival .

Action Environment

The action of 3-(Furan-3-amido)thiophene-2-carboxylic acid is influenced by the cellular environment. For instance, the presence of hypoxic conditions in the cellular environment would enhance the need for the activation of HIF-α and the subsequent transcription of anti-hypoxic proteins . .

Eigenschaften

IUPAC Name |

3-(furan-3-carbonylamino)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKFSJXQAJKLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-5-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2509866.png)

![1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2509868.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2509869.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509871.png)

![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2509880.png)

![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)